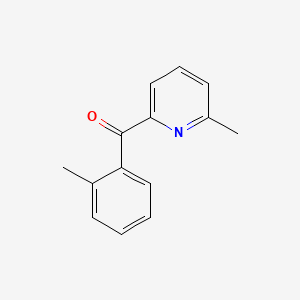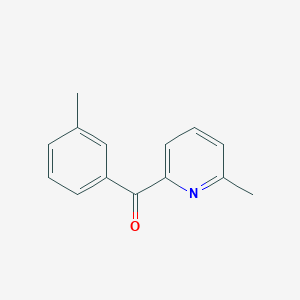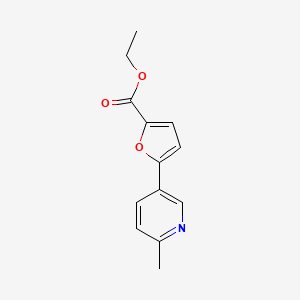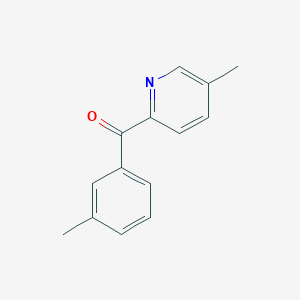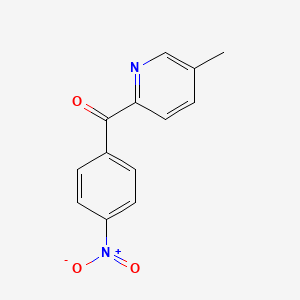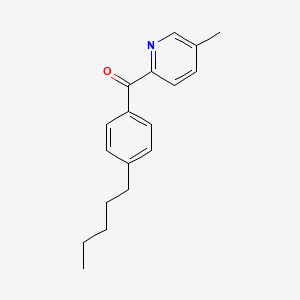
2-(4-氰基苯甲酰)-3-甲基吡啶
描述
2-(4-Cyanobenzoyl)-3-methylpyridine is an organic compound that features a pyridine ring substituted with a cyanobenzoyl group at the 2-position and a methyl group at the 3-position. This compound is of interest due to its unique structural properties, which make it valuable in various fields of scientific research and industrial applications.
科学研究应用
2-(4-Cyanobenzoyl)-3-methylpyridine is utilized in various scientific research areas due to its versatile chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for pharmaceutical compounds and drug development.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
作用机制
Target of Action
Related compounds such as 4-cyanobenzoic acid and N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been studied for their interactions with various biological targets. For instance, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been designed as potential Werner (WRN) helicase inhibitors .
Mode of Action
For example, 4-Cyanobenzoyl chloride has been reported to participate in the benzylamine acylation of Argopore MB-CHO resin in the presence of pyridine and a catalyst .
Biochemical Pathways
Related compounds such as 4-cyanobenzoyl chloride have been used in the synthesis of new liquid crystalline heteroaromatic compounds containing the five-membered isoxazole, tetrazole, and 1,2,4-oxadiazole rings .
Result of Action
Related compounds such as n-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been shown to exhibit excellent inhibitory activity against different cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyanobenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 4-cyanobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 2-(4-Cyanobenzoyl)-3-methylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the cyanobenzoyl group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanobenzoyl group, where nucleophiles can replace the cyano group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzoyl derivatives.
相似化合物的比较
- 4-Cyanobenzoyl chloride
- 3-Methylpyridine
- 4-Cyanobenzoic acid
Comparison: 2-(4-Cyanobenzoyl)-3-methylpyridine is unique due to the combination of the cyanobenzoyl and methylpyridine moieties, which confer distinct reactivity and properties. Compared to 4-cyanobenzoyl chloride, it has an additional pyridine ring that enhances its utility in heterocyclic chemistry. Unlike 3-methylpyridine, it possesses a cyanobenzoyl group that allows for further functionalization and derivatization.
This detailed overview provides a comprehensive understanding of 2-(4-Cyanobenzoyl)-3-methylpyridine, highlighting its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
4-(3-methylpyridine-2-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-3-2-8-16-13(10)14(17)12-6-4-11(9-15)5-7-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGPAUJDEJGWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


